molecular formula C17H27IO3 B12821013 4-[2-(Iodomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene

4-[2-(Iodomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene

Cat. No.: B12821013
M. Wt: 406.3 g/mol
InChI Key: NHYWHLPBYQFEJU-UHFFFAOYSA-N
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Description

®-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzene ring substituted with methoxy and methoxypropoxy groups, along with an iodomethyl group attached to a chiral carbon center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:

    Formation of the Benzene Ring Substituents: The benzene ring is first substituted with methoxy and methoxypropoxy groups through electrophilic aromatic substitution reactions.

    Introduction of the Chiral Center: The chiral center is introduced by reacting the substituted benzene with a chiral auxiliary or chiral catalyst to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalyst Selection: Choosing efficient catalysts to enhance reaction rates and selectivity.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.

    Purification Techniques: Employing advanced purification methods like chromatography and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methoxypropoxy groups.

    Coupling Reactions: The benzene ring can participate in coupling reactions, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution: Products with different functional groups replacing the iodine atom.

    Oxidation: Products with oxidized methoxy groups, potentially forming aldehydes or carboxylic acids.

    Reduction: Products with reduced methoxy groups, potentially forming alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may serve as a precursor for the synthesis of pharmaceuticals or bioactive molecules. Its chiral center and functional groups make it a valuable intermediate in drug discovery and development.

Industry

In industry, ®-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(2-(Bromomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene
  • ®-4-(2-(Chloromethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene
  • ®-4-(2-(Fluoromethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene

Uniqueness

The uniqueness of ®-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene lies in its iodomethyl group, which can undergo specific reactions not possible with other halogens. This allows for the synthesis of unique derivatives and exploration of novel chemical spaces.

Properties

IUPAC Name

4-[2-(iodomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27IO3/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15H,5,8-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYWHLPBYQFEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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